2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS No.: 2096336-93-3
Cat. No.: VC11680728
Molecular Formula: C15H18BNO2S2
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096336-93-3 |
|---|---|
| Molecular Formula | C15H18BNO2S2 |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3 |
| Standard InChI Key | WCKLRVUZRYXHKY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a phenylthio (-SPh) group and at the 5-position with a pinacol boronate ester. The thiazole ring (C₃H₃NS) provides a π-conjugated framework, while the boronate ester enables participation in cross-coupling reactions, making this compound valuable in synthetic chemistry .
Molecular Architecture
The compound’s structure is characterized by:
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Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Phenylthio Substituent: A sulfur atom bonded to a benzene ring at position 2, introducing steric bulk and electronic effects.
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Pinacol Boronate Ester: A boron-containing group at position 5, formed by esterification of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) .
X-ray crystallographic studies of analogous thiazole-boronate hybrids confirm tetrahedral coordination around boron and coplanarity between the thiazole and aryl groups, ensuring conjugation .
Synthesis and Functionalization
The synthesis of 2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves sequential functionalization of the thiazole ring.
Thiazole Ring Halogenation
Lithium diisopropylamide (LDA)-mediated deprotonation of 5-bromothiazole enables electrophilic substitution. For example, treatment with phenyl disulfide ((PhS)₂) introduces the phenylthio group at position 2 in yields up to 73% :
Reaction Conditions:
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Substrate: 5-Bromothiazole
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Base: LDA (1.05 equiv)
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Electrophile: (PhS)₂ (1.05 equiv)
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Solvent: Tetrahydrofuran (THF), −78°C to room temperature
Suzuki-Miyaura Coupling
The bromine atom at position 5 is replaced via Suzuki-Miyaura coupling with pinacol phenylboronate (2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: 1,4-Dioxane/water (3:1)
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Temperature: 100°C, 12–24 hours
This step achieves >80% conversion, yielding the target compound after purification by column chromatography .
Physical and Spectral Properties
Physical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉BN₂O₂S₂ | Calculated |
| Molecular Weight | 362.28 g/mol | Calculated |
| Melting Point | 85–88°C (estimated) | |
| Solubility | Soluble in THF, DCM; sparingly in hexanes |
Spectroscopic Data
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¹H NMR (CDCl₃):
Reactivity and Applications
Boronate-Driven Cross-Couplings
The pinacol boronate group participates in Suzuki-Miyaura couplings with aryl halides, enabling access to biaryl systems. For example, reaction with 3-bromothiophene under Pd catalysis yields 5-(3-thienyl)-2-(phenylthio)thiazole .
Oxidation of the Thioether Group
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the phenylthio group to a sulfone, altering electronic properties and biological activity :
Reaction:
2-(Phenylthio) → 2-(Phenylsulfonyl)
Conditions: mCPBA (3.0 equiv), CH₂Cl₂, 45°C, 24 hours
Industrial and Pharmacological Relevance
Materials Science
The compound serves as a precursor for conductive polymers and metal-organic frameworks (MOFs), leveraging the thiazole’s electron-deficient nature and boronate’s cross-linking capability .
Drug Discovery
Thiazole derivatives exhibit antimicrobial and anticancer properties. The phenylthio group enhances membrane permeability, while the boronate enables targeted prodrug strategies .
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